molecular formula C24H23N5O2 B2724274 5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921832-43-1

5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2724274
CAS No.: 921832-43-1
M. Wt: 413.481
InChI Key: DURNHWRHJWOLJZ-UHFFFAOYSA-N
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Description

The compound “5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a methyl group, a phenyl group, and a phenylpiperazine-1-carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one ring, the introduction of the methyl and phenyl groups, and the coupling of the phenylpiperazine-1-carbonyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and phenylpiperazine groups suggests that there could be significant π-conjugation, which could affect the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carbonyl group and the nitrogen atoms in the pyrazolo[4,3-c]pyridin-3(5H)-one ring could make it reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl and phenylpiperazine groups could increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on related compounds includes the development of new synthesis methods for pyridine and fused pyridine derivatives, highlighting the versatility of these heterocyclic frameworks in generating diverse bioactive molecules. For instance, Al-Issa (2012) described the synthesis of a series of pyridine carbonitriles and pyrazolo-pyridine derivatives through various chemical reactions, emphasizing the structural diversity achievable through different synthetic routes (Al-Issa, 2012).

Biological Evaluation and Potential Applications

  • A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. This research illustrates the potential therapeutic applications of pyrazolo-derived compounds in treating diseases like cancer and inflammatory conditions (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

Future research on this compound could involve further studies on its synthesis, its reactivity, its physical and chemical properties, and its potential uses. This could include testing it as a potential drug or studying its interactions with other molecules .

Properties

IUPAC Name

5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-26-16-20(22-21(17-26)24(31)29(25-22)19-10-6-3-7-11-19)23(30)28-14-12-27(13-15-28)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURNHWRHJWOLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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